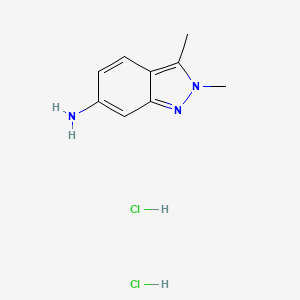
2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride) is an organic compound with the chemical formula C9H12ClN3. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. This compound is notable for its applications in pharmaceutical research, particularly as an intermediate in the synthesis of various therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride) typically involves the nitration of 2,3-dimethylindazole followed by reduction to introduce the amino group. The process can be summarized as follows:
Nitration: 2,3-Dimethylindazole is nitrated using a mixture of nitric acid and sulfuric acid to yield 2,3-dimethyl-6-nitroindazole.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 2,3-dimethyl-6-aminoindazole.
Formation of Dihydrochloride Salt: The final step involves the treatment of 2,3-dimethyl-6-aminoindazole with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps to enhance efficiency and yield.
化学反应分析
Types of Reactions: 2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Iron powder or catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 2,3-Dimethyl-6-nitrosoindazole, 2,3-Dimethyl-6-nitroindazole.
Reduction: 2,3-Dimethyl-6-hydrazinoindazole.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
科学研究应用
2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active indazole derivatives.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, including kinase inhibitors and anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its stable indazole core.
作用机制
The mechanism of action of 2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride) largely depends on its application. In medicinal chemistry, it acts as a precursor to compounds that inhibit specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .
相似化合物的比较
2-Methyl-6-amino-2H-indazole: Lacks the additional methyl group at the 3-position.
2,3-Dimethyl-7-amino-2H-indazole: Amino group is positioned at the 7-position instead of the 6-position.
2,3-Dimethyl-6-nitro-2H-indazole: Contains a nitro group instead of an amino group.
Uniqueness: 2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride) is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methyl groups and the amino group at specific positions on the indazole ring enhances its utility in synthesizing targeted pharmaceutical agents.
This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
属性
IUPAC Name |
2,3-dimethylindazol-6-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-6-8-4-3-7(10)5-9(8)11-12(6)2;;/h3-5H,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCFATCZUACZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2446590-67-4 |
Source


|
| Record name | 2,3-Dimethyl-6-amino-2H-indazole dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9GNX2E8MU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B8090430.png)
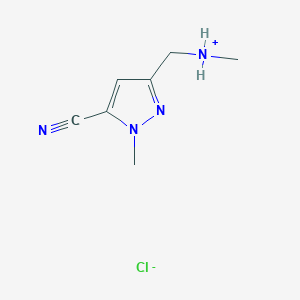
![6-(Pyridin-4-yl)benzo[d]thiazol-2-amine](/img/structure/B8090438.png)
![5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine] dihydrochloride](/img/structure/B8090443.png)
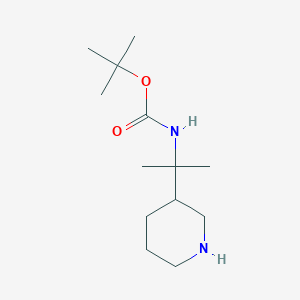
![N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methylbenzenesulfonimidamide](/img/structure/B8090450.png)
![5-Bromo-3,4-dihydro-1H-[2,7]naphthyridine-2-carboxylic acid tert-butyl ester](/img/structure/B8090451.png)
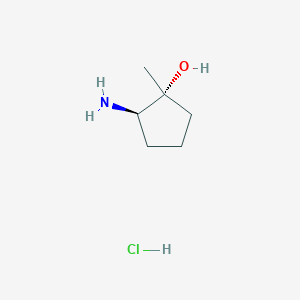
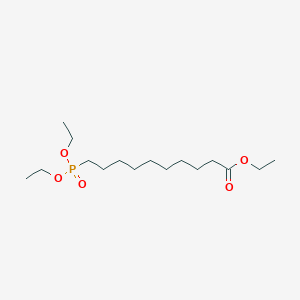
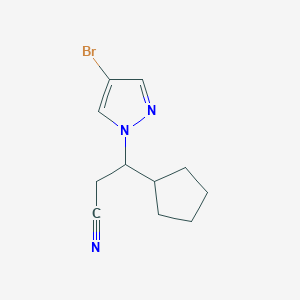

![8-Ethyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B8090503.png)

